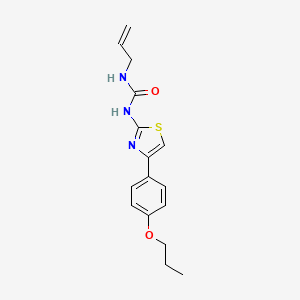

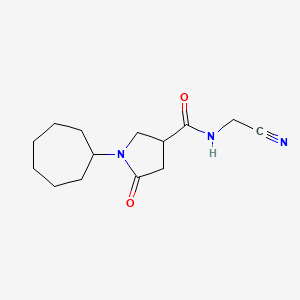

![molecular formula C14H14N2O3S B2889876 N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide CAS No. 893094-77-4](/img/structure/B2889876.png)

N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide

Overview

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .

Synthesis Analysis

Thiophene-based analogs have been the subject of extensive research by medicinal chemists, who have produced combinatorial libraries and carried out exhaustive efforts in the search for lead molecules . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches have been made to prove thiophene as an antimicrobial agent .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

1. Chemical Synthesis and Metal Complex Formation

N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide and related compounds are studied for their ability to form metal complexes. For example, cyclometallation of similar furan and thiophene derivatives has been conducted with various metals like palladium, platinum, ruthenium, and rhodium. These complexes are characterized spectroscopically and have potential applications in coordination chemistry (Nonoyama, 1990).

2. Antimicrobial Activity

Compounds structurally related to N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide are explored for their antimicrobial properties. For instance, functionalized furan-carboxamides have been investigated for their antibacterial activities against drug-resistant bacteria, including clinically isolated strains of A. baumannii, K. pneumoniae, E. cloacae, and MRSA (Siddiqa et al., 2022).

3. Application in Neuroinflammation Studies

Certain furan-carboxamide derivatives are utilized in positron emission tomography (PET) imaging for targeting specific receptors in neuroinflammation studies. For instance, a PET radiotracer specific for CSF1R, a microglia-specific marker, has been developed using similar furan-carboxamide structures. This application is crucial in studying neuroinflammation-related neuropsychiatric disorders and developing new therapeutics (Horti et al., 2019).

4. Antifungal and Antibacterial Properties

Furan/thiophene-1,3-benzothiazin-4-one hybrids, which are structurally similar to the compound , exhibit significant in vitro antimicrobial activities. They show promising activity against various bacteria and yeasts, particularly against Staphylococcus spp. and Bacillus spp. This highlights the potential of such compounds in developing new antimicrobial agents (Popiołek et al., 2016).

5. Influenza Virus Inhibition

Furan-carboxamide derivatives are investigated for their potential to inhibit lethal H5N1 influenza A viruses. Structural modifications in these compounds have shown significant influence on anti-influenza activity, marking them as potential candidates for antiviral drug development (Yongshi et al., 2017).

6. Corrosion Inhibition

Heterocyclic semicarbazones, structurally related to N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide, are explored for their corrosion protection capacity on carbon steel. These compounds show promising results in inhibiting corrosion in acidic environments, suggesting their potential application in industrial chemistry (Palayoor et al., 2017).

Future Directions

Mechanism of Action

Target of Action

MLS001237917, also known as SMR000806321 or N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide, is a highly selective and orally bioavailable small molecule that targets the menin-histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction . KMT2A is a key player in acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL), making it a significant target for therapeutic intervention .

Mode of Action

The compound disrupts the interaction between menin and KMT2A, which has been shown to induce differentiation and block progression of KMT2A-rearranged or NPM1c AML and ALL in preclinical models . This disruption leads to the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A- or NPM1-altered leukemic cells .

Biochemical Pathways

The primary biochemical pathway affected by MLS001237917 is the menin-KMT2A interaction pathway. Disruption of this interaction leads to changes in gene expression, particularly the downregulation of HOX/Meis1 stemness genes and the upregulation of differentiation genes . These changes can lead to the differentiation and subsequent death of leukemic cells .

Result of Action

The primary result of MLS001237917’s action is the induction of differentiation and subsequent death of leukemic cells . This is achieved through the disruption of the menin-KMT2A interaction, leading to changes in gene expression that promote differentiation and inhibit the progression of leukemia .

properties

IUPAC Name |

N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-15-13(18)11-8-4-2-6-10(8)20-14(11)16-12(17)9-5-3-7-19-9/h3,5,7H,2,4,6H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZLDSPMKQUJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325245 | |

| Record name | N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51089064 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

893094-77-4 | |

| Record name | N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

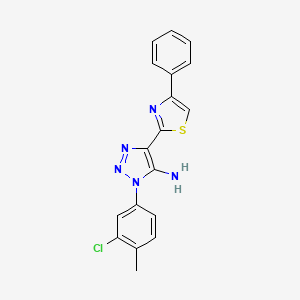

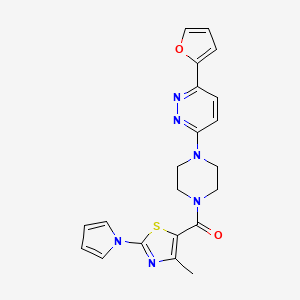

![2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide](/img/structure/B2889793.png)

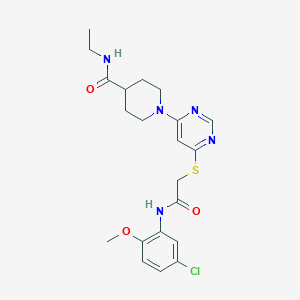

![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)

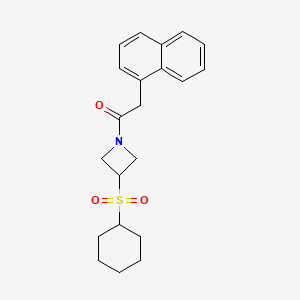

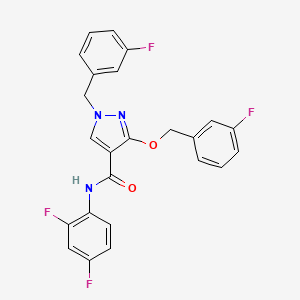

![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N,N-diethylacetamide](/img/structure/B2889811.png)

![7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2889815.png)

![1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889816.png)